molecular formula C11H17N3O B3225323 (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol CAS No. 1247703-29-2

(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol

Cat. No.: B3225323
CAS No.: 1247703-29-2
M. Wt: 207.27 g/mol
InChI Key: RWOKBCJLPSAMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol is an organic compound that features a pyrazine ring attached to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol typically involves the reaction of pyrazine derivatives with piperidine intermediates. One common method includes the alkylation of pyrazine with a piperidine derivative, followed by reduction to introduce the methanol group. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are used.

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid or pyrazine-2-carbaldehyde.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or alkylated piperidine derivatives.

Scientific Research Applications

(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(Pyridin-2-ylmethyl)piperidin-4-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (1-(Quinolin-2-ylmethyl)piperidin-4-yl)methanol: Contains a quinoline ring, offering different electronic properties.

    (1-(Isoquinolin-2-ylmethyl)piperidin-4-yl)methanol: Features an isoquinoline ring, which can affect its binding affinity to biological targets.

Uniqueness

(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol is unique due to the presence of the pyrazine ring, which can engage in specific interactions with biological targets that are distinct from those of pyridine or quinoline derivatives. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications.

Properties

IUPAC Name

[1-(pyrazin-2-ylmethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-9-10-1-5-14(6-2-10)8-11-7-12-3-4-13-11/h3-4,7,10,15H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOKBCJLPSAMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(Pyrazin-2-ylmethyl)piperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.